molecular formula C11H10N2O2 B3022515 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 26033-21-6

3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B3022515
CAS No.: 26033-21-6
M. Wt: 202.21 g/mol
InChI Key: SOQVRLREJSNDQA-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a methoxyphenyl group attached to the pyrazole ring, with an aldehyde functional group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 2-methoxyphenylhydrazine with an appropriate aldehyde or ketone. One common method is the cyclization of 2-methoxyphenylhydrazine with ethyl acetoacetate, followed by oxidation to introduce the aldehyde group at the 4-position of the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale-up and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products

    Oxidation: 3-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(2-Methoxyphenyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anti-inflammatory Properties
Research indicates that 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde exhibits anti-inflammatory effects. It has been shown to inhibit certain enzymes involved in inflammatory pathways, suggesting its potential use in treating inflammatory diseases. For example, studies have demonstrated its efficacy in reducing inflammation markers in vitro and in animal models.

1.2 Anticancer Activity
Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further pharmacological exploration in oncology.

1.3 Mechanistic Insights
The interaction mechanisms of this compound with biological targets are crucial for understanding its therapeutic potential. Research shows that it may interact with specific enzymes or receptors through hydrogen bonding and π–π stacking interactions, which are essential for its biological efficacy .

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal investigated the anti-inflammatory effects of this compound in a rat model of arthritis. The compound was administered at varying doses, and results showed a significant reduction in paw swelling and inflammatory cytokine levels compared to control groups.

Case Study 2: Anticancer Efficacy

Another study focused on the cytotoxicity of this compound against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results indicated that treatment with this compound led to increased apoptosis rates and decreased cell viability, highlighting its potential as an anticancer agent .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameChemical StructureUnique Features
3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehydeC11H10N2OExhibits different biological activities due to methyl substitution.
5-Chloro-3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehydeC13H12ClN2OChlorine substitution alters reactivity and solubility.
1-(4-Methoxyphenyl)-3-(2-thienyl)-1H-pyrazole-4-carbaldehydeC13H11N2OSIncorporates sulfur, affecting electronic properties.

These comparisons reveal how different substituents influence the biological activities and applications of pyrazole derivatives.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The methoxyphenyl group may enhance the compound’s ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both a methoxyphenyl group and an aldehyde functional group on the pyrazole ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations.

Biological Activity

The compound 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H10_{10}N2_2O2_2
  • Molecular Weight : 202.21 g/mol

The structure features a pyrazole ring with a methoxy-substituted phenyl group at the 3-position and an aldehyde group at the 4-position. This configuration is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the Vilsmeier-Haack reaction, which allows for the introduction of the aldehyde functional group. The method has been optimized to yield high purity and efficiency.

Anticancer Properties

Recent studies indicate that compounds containing the pyrazole moiety exhibit significant anticancer activity across various cancer cell lines. Notably:

  • In vitro studies have shown that this compound inhibits the proliferation of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) with IC50_{50} values in the low micromolar range .
  • Mechanisms of Action : The compound is believed to induce apoptosis in cancer cells by modulating pathways associated with cell cycle regulation and apoptosis .

Anti-inflammatory Activity

Research has demonstrated that this compound possesses anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac:

  • In a comparative study, this compound exhibited up to 75% hemolysis compared to diclofenac's 97% , indicating its potential as an anti-inflammatory agent .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Receptor Interaction : The methoxy group enhances binding affinity to various receptors involved in inflammatory responses and cancer progression.
  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which play crucial roles in inflammation and tumorigenesis .

Case Studies and Experimental Findings

StudyCompoundBiological ActivityIC50_{50}
This compoundAnticancer (MDA-MB-231)~10 µM
This compoundAnti-inflammatoryHemolysis: 75%
Similar pyrazole derivativesAntitumor activity across various linesIC50_{50}: 49.85 µM

Properties

IUPAC Name

5-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-10-5-3-2-4-9(10)11-8(7-14)6-12-13-11/h2-7H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQVRLREJSNDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(C=NN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301236962
Record name 3-(2-Methoxyphenyl)-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301236962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26033-21-6
Record name 3-(2-Methoxyphenyl)-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26033-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methoxyphenyl)-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301236962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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